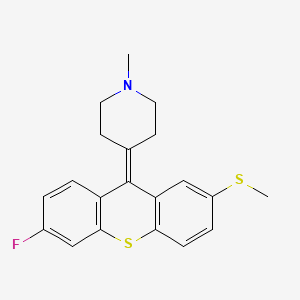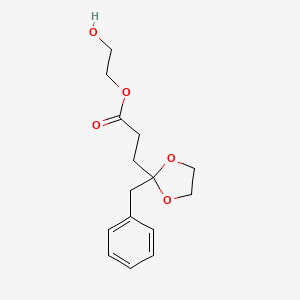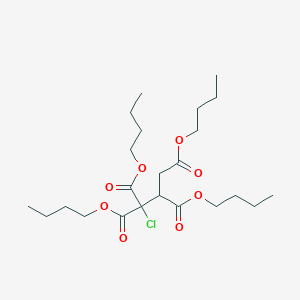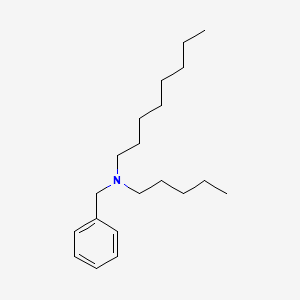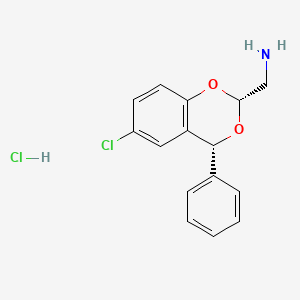![molecular formula C15H19NO B14474859 1-Naphthalenol, 2-[(diethylamino)methyl]- CAS No. 65538-55-8](/img/structure/B14474859.png)
1-Naphthalenol, 2-[(diethylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 2-[(diethylamino)methyl]- is a chemical compound known for its unique structure and properties It is a derivative of naphthalenol, where a diethylamino group is attached to the methyl group at the second position of the naphthalenol ring
Métodos De Preparación
The synthesis of 1-Naphthalenol, 2-[(diethylamino)methyl]- typically involves the reaction of 1-naphthalenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Naphthalenol, 2-[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 2-[(diethylamino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Naphthalenol, 2-[(diethylamino)methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1-Naphthalenol, 2-[(diethylamino)methyl]- can be compared with similar compounds such as:
1-Naphthalenol: Lacks the diethylamino group, resulting in different chemical properties and reactivity.
2-Naphthalenol: Similar structure but with the hydroxyl group at a different position, affecting its chemical behavior.
2-(Diethylamino)ethanol: Contains a diethylamino group but differs in the core structure, leading to different applications and reactivity.
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
65538-55-8 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)11-13-10-9-12-7-5-6-8-14(12)15(13)17/h5-10,17H,3-4,11H2,1-2H3 |
Clave InChI |
COYDEDXBCPJSSN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



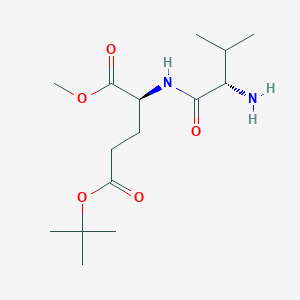


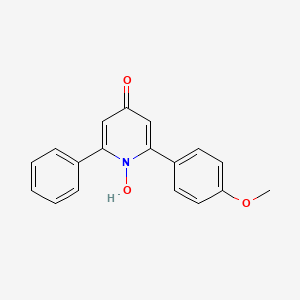
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)



